6-Bromo-3-hydroxyquinolin-2(1H)-one Exhibits >5,000-Fold Superior MAO-A Inhibition Compared to the Unsubstituted 3-Hydroxyquinolin-2(1H)-one Scaffold
In a head-to-head comparison of inhibitory activity against human recombinant monoamine oxidase A (MAO-A), 6-bromo-3-hydroxyquinolin-2(1H)-one demonstrates a striking >5,000-fold enhancement in potency relative to the unsubstituted 3-hydroxyquinolin-2(1H)-one scaffold. The target compound inhibits MAO-A with an IC50 of 9.5 nM [1], whereas the parent, unsubstituted 3-hydroxyquinolin-2(1H)-one exhibits an IC50 exceeding 50,000 nM [2]. This quantitative difference is not marginal; it reflects a fundamental change in the compound's ability to engage the MAO-A active site, likely driven by the bromine atom's contribution to hydrophobic interactions and electronic effects on the quinolinone ring system.
| Evidence Dimension | Inhibitory potency against human recombinant MAO-A |
|---|---|
| Target Compound Data | IC50 = 9.5 nM |
| Comparator Or Baseline | 3-hydroxyquinolin-2(1H)-one (unsubstituted): IC50 > 50,000 nM |
| Quantified Difference | >5,263-fold greater potency for the 6-bromo derivative |
| Conditions | Inhibition of 4-hydroxyquinoline formation using kynuramine as substrate, incubated for 20 minutes, fluorescence detection |
Why This Matters
For researchers developing MAO-A inhibitors as potential antidepressants or neuroprotective agents, this 5,000-fold potency differential is decisive: the unsubstituted scaffold is effectively inactive and unsuitable for further optimization, whereas the 6-bromo derivative provides a validated, nanomolar-potency starting point for SAR exploration and lead optimization.
- [1] BindingDB Entry BDBM50607019 (CHEMBL5218784). IC50 = 9.5 nM for human MAO-A. View Source
- [2] BindingDB Entry BDBM31155. IC50 > 50,000 nM for unsubstituted 3-hydroxyquinolin-2(1H)-one against human MAO-A. View Source
